![molecular formula C19H30O8 B1245721 2-[(1R,2R)-2-[(Z)-5-[(2R,3R,4S,5S,6R)-6-ethyl-3,4,5-trihydroxyoxan-2-yl]oxypent-2-enyl]-3-oxocyclopentyl]acetic acid](/img/structure/B1245721.png)

2-[(1R,2R)-2-[(Z)-5-[(2R,3R,4S,5S,6R)-6-ethyl-3,4,5-trihydroxyoxan-2-yl]oxypent-2-enyl]-3-oxocyclopentyl]acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

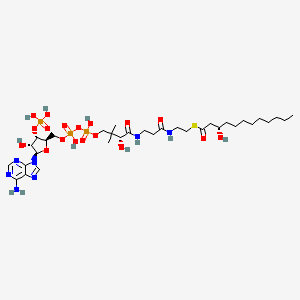

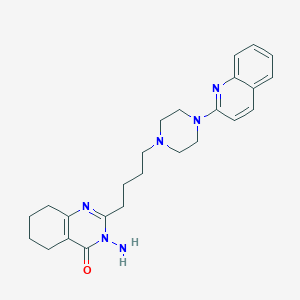

2-[(1R,2R)-2-[(Z)-5-[(2R,3R,4S,5S,6R)-6-ethyl-3,4,5-trihydroxyoxan-2-yl]oxypent-2-enyl]-3-oxocyclopentyl]acetic acid is a derivative of jasmonic acid, a plant hormone involved in regulating various aspects of plant growth, development, and stress responses. This compound is known for its role in inducing nyctinastic leaf closure in plants like Samanea saman .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-[(1R,2R)-2-[(Z)-5-[(2R,3R,4S,5S,6R)-6-ethyl-3,4,5-trihydroxyoxan-2-yl]oxypent-2-enyl]-3-oxocyclopentyl]acetic acid is typically synthesized from jasmonic acid. One common method involves the reaction of jasmonic acid with sodium hydroxide or potassium hydroxide, followed by neutralization with an acid and subsequent purification .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale chemical synthesis using the aforementioned synthetic routes. The process may include additional steps for purification and quality control to ensure the compound’s consistency and efficacy.

Analyse Chemischer Reaktionen

Types of Reactions: 2-[(1R,2R)-2-[(Z)-5-[(2R,3R,4S,5S,6R)-6-ethyl-3,4,5-trihydroxyoxan-2-yl]oxypent-2-enyl]-3-oxocyclopentyl]acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various hydroxylated derivatives, while reduction can produce different alcohols or hydrocarbons .

Wissenschaftliche Forschungsanwendungen

2-[(1R,2R)-2-[(Z)-5-[(2R,3R,4S,5S,6R)-6-ethyl-3,4,5-trihydroxyoxan-2-yl]oxypent-2-enyl]-3-oxocyclopentyl]acetic acid has several scientific research applications:

Chemistry: It is used as a model compound to study the chemical behavior of jasmonates and their derivatives.

Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-inflammatory and anti-cancer properties.

Wirkmechanismus

The mechanism of action of 2-[(1R,2R)-2-[(Z)-5-[(2R,3R,4S,5S,6R)-6-ethyl-3,4,5-trihydroxyoxan-2-yl]oxypent-2-enyl]-3-oxocyclopentyl]acetic acid involves its interaction with specific molecular targets and pathways in plants. It induces leaf closure in Samanea saman through a mechanism independent of the COI1-JAZ module, which is typically involved in jasmonate signaling . This process is mediated by rapid potassium fluxes initiated by the opening of potassium-permeable channels .

Vergleich Mit ähnlichen Verbindungen

- Jasmonic acid

- 12-hydroxyjasmonic acid

- Jasmonic acid isoleucine

- Coronatine

Comparison: 2-[(1R,2R)-2-[(Z)-5-[(2R,3R,4S,5S,6R)-6-ethyl-3,4,5-trihydroxyoxan-2-yl]oxypent-2-enyl]-3-oxocyclopentyl]acetic acid is unique in its ability to induce nyctinastic leaf closure independently of the COI1-JAZ module, unlike other jasmonates such as jasmonic acid and jasmonic acid isoleucine . This distinct mechanism highlights its potential for specific applications in plant physiology and agriculture.

Eigenschaften

Molekularformel |

C19H30O8 |

|---|---|

Molekulargewicht |

386.4 g/mol |

IUPAC-Name |

2-[(1R,2R)-2-[(Z)-5-[(2R,3R,4S,5S,6R)-6-ethyl-3,4,5-trihydroxyoxan-2-yl]oxypent-2-enyl]-3-oxocyclopentyl]acetic acid |

InChI |

InChI=1S/C19H30O8/c1-2-14-16(23)17(24)18(25)19(27-14)26-9-5-3-4-6-12-11(10-15(21)22)7-8-13(12)20/h3-4,11-12,14,16-19,23-25H,2,5-10H2,1H3,(H,21,22)/b4-3-/t11-,12-,14-,16-,17+,18-,19-/m1/s1 |

InChI-Schlüssel |

MUTMEENBPQXSKZ-XHNXTXELSA-N |

SMILES |

CCC1C(C(C(C(O1)OCCC=CCC2C(CCC2=O)CC(=O)O)O)O)O |

Isomerische SMILES |

CC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OCC/C=C\C[C@@H]2[C@H](CCC2=O)CC(=O)O)O)O)O |

Kanonische SMILES |

CCC1C(C(C(C(O1)OCCC=CCC2C(CCC2=O)CC(=O)O)O)O)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,5-Bis[3-(diethylamino)propionamido]anthracene-9,10-dione](/img/structure/B1245640.png)

![9-[2-(4-Isopropylphenoxy)ethyl]adenine](/img/structure/B1245658.png)